molecular formula C19H22N8O B15122938 4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B15122938
M. Wt: 378.4 g/mol
InChI Key: ONKHAQZOLGAJKA-UHFFFAOYSA-N
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Description

4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound featuring a pyrido[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 4-(4-substituted phenyl)-2,4-dioxobutanoic acid ethyl esters, which are synthesized by condensing appropriate acetophenones with diethyl oxalate . These intermediates undergo further reactions, including cyclization and substitution, to form the desired pyrido[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields, reaction times, and cost-effectiveness while ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while substitution could produce various functionalized derivatives .

Scientific Research Applications

4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through kinase inhibition. It targets specific protein kinases, such as CDK2, which play crucial roles in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of ATP binding sites on the kinases, preventing their activation and subsequent signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.

    Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through kinase inhibition.

    Quinazoline: Widely studied for its role in inhibiting epidermal growth factor receptors (EGFR).

    Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer properties.

Uniqueness

4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific combination of functional groups and its potent kinase inhibitory activity. This makes it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C19H22N8O

Molecular Weight

378.4 g/mol

IUPAC Name

4-[6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H22N8O/c1-2-20-12-16-15(1)19(24-13-21-16)27-5-3-25(4-6-27)17-11-18(23-14-22-17)26-7-9-28-10-8-26/h1-2,11-14H,3-10H2

InChI Key

ONKHAQZOLGAJKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

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